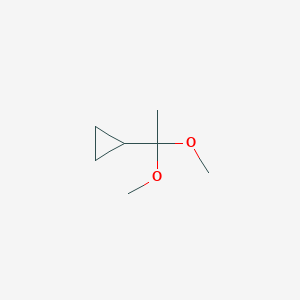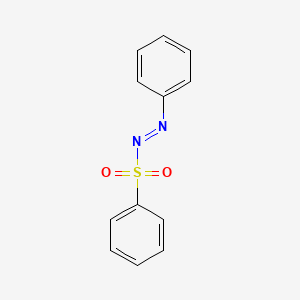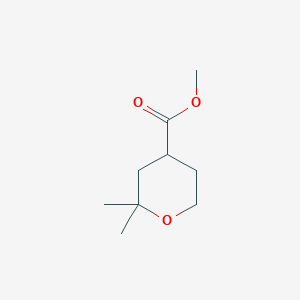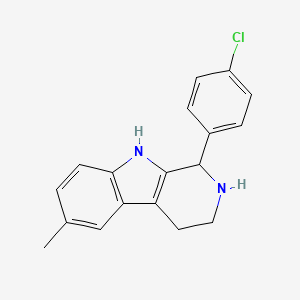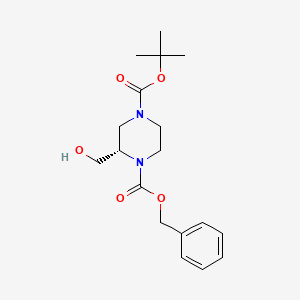
(S)-1-苄基 4-叔丁基 2-(羟甲基)哌嗪-1,4-二甲酸酯
概述
描述
The compound “(S)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate” belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex due to the presence of multiple functional groups. The exact structure of “(S)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate” would depend on the specific arrangement and stereochemistry of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives depend on their specific structure. Some general properties of piperazine derivatives include high GI absorption, low BBB permeability, and variable water solubility .科学研究应用
分子结构和合成
(S)-1-苄基 4-叔丁基 2-(羟甲基)哌嗪-1,4-二甲酸酯及其衍生物在化学合成和分子结构分析领域是不可或缺的。研究详细阐述了各种哌嗪衍生物的合成,展示了它们作为生物活性化合物中间体的显着性,例如叔丁基-4-(4-氨基-3-甲基-5-硝基苯基)哌嗪-1-甲酸酯,它是合成生物活性苯并咪唑化合物的显著中间体 (刘亚虎,2010)。这些化合物的复杂分子结构,包括它们的结晶和键相互作用,已经得到广泛的研究,突出了它们在创建复杂分子结构方面的潜力 (C. Mamat 等人,2012), (S. Anthal 等人,2018)。
生物评价和抗菌活性
(S)-1-苄基 4-叔丁基 2-(羟甲基)哌嗪-1,4-二甲酸酯的衍生物已经过生物评价,特别是它们的抗菌特性。例如,研究表明叔丁基 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-甲酸酯表现出中等的驱虫活性,并以其抗菌特性为特征 (C. Sanjeevarayappa 等人,2015)。此外,对哌嗪衍生物的合成和表征的研究包括针对各种微生物的抗菌和抗真菌活性的评价,表明它们作为抗菌剂的潜力 (B. Kulkarni 等人,2016), (Anshul Kumar 等人,2021)。
有机催化和合成方法
该化合物及其衍生物在合成有机化学中也发挥着至关重要的作用,特别是在未活化芳烃的直接 C(sp2)-H 芳基化中的有机催化剂,展示了它们在促进分子间和分子内反应方面的多功能性和效率 (L. Yadav 等人,2020)。详细的结构分析和新颖的合成方法为有机化学和药物设计领域做出了重大贡献。
作用机制
The mechanism of action of piperazine derivatives can vary widely depending on their specific structure and the target they interact with. Without specific information about “(S)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate”, it’s difficult to provide a detailed mechanism of action .
安全和危害
The safety and hazards associated with piperazine derivatives can vary depending on their specific structure and properties. Some piperazine derivatives may have hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
未来方向
属性
IUPAC Name |
1-O-benzyl 4-O-tert-butyl (2S)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-9-10-20(15(11-19)12-21)17(23)24-13-14-7-5-4-6-8-14/h4-8,15,21H,9-13H2,1-3H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINOMZOGOKYFHD-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H](C1)CO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
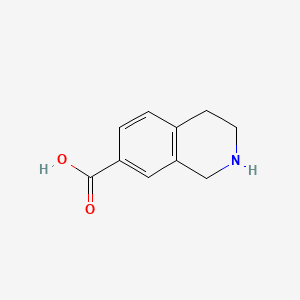

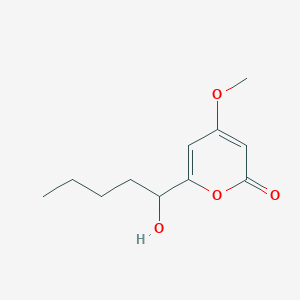





![6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione](/img/structure/B3143547.png)
